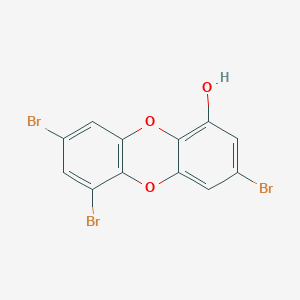
Spongiadioxin C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spongiadioxin C is a naturally occurring polybrominated diphenyl ether isolated from marine sponges. It is known for its potent biological activities, particularly its ability to inhibit cell division in fertilized sea urchin eggs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spongiadioxin C involves the bromination of diphenyl ether derivatives. The reaction typically requires the use of bromine or bromine-containing reagents under controlled conditions to achieve the desired level of bromination . The specific synthetic route and reaction conditions can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
The extraction process involves collecting the sponges, followed by solvent extraction and purification to isolate the compound .
Chemical Reactions Analysis
Types of Reactions
Spongiadioxin C undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the bromine atoms in the molecule.
Substitution: Halogen atoms in this compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Substitution reagents: Such as nucleophiles like hydroxide ions and amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated or carboxylated derivatives, while reduction can result in debrominated products .
Scientific Research Applications
Spongiadioxin C has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the reactivity of polybrominated diphenyl ethers.
Biology: Investigated for its effects on cell division and its potential as a bioactive agent.
Medicine: Explored for its potential anticancer properties and other therapeutic applications.
Industry: Studied for its potential use in developing new materials and chemical processes
Mechanism of Action
The mechanism of action of spongiadioxin C involves its interaction with cellular components, leading to the inhibition of cell division. The compound targets specific molecular pathways involved in cell cycle regulation, although the exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Spongiadioxin C is similar to other polybrominated diphenyl ethers, such as:
Spongiadioxin A: Another naturally occurring dioxin with similar biological activities.
Amphilactams: Macrocyclic lactone/lactams with potent biological properties
Uniqueness
What sets this compound apart from similar compounds is its specific bromination pattern and its potent inhibitory effects on cell division. This unique combination of structural features and biological activity makes it a valuable compound for scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C12H5Br3O3 |
|---|---|
Molecular Weight |
436.88 g/mol |
IUPAC Name |
3,6,8-tribromodibenzo-p-dioxin-1-ol |
InChI |
InChI=1S/C12H5Br3O3/c13-5-1-7(15)11-9(3-5)18-12-8(16)2-6(14)4-10(12)17-11/h1-4,16H |
InChI Key |
XZPITRJUKODSMI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C2C(=C1O)OC3=C(O2)C(=CC(=C3)Br)Br)Br |
Synonyms |
spongiadioxin C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




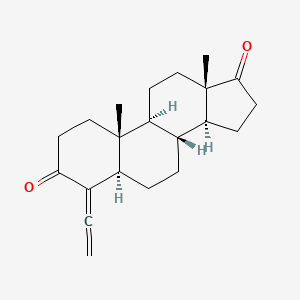

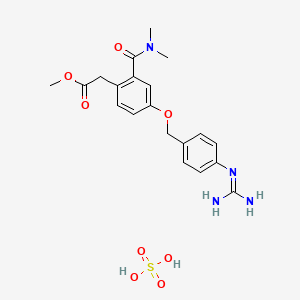

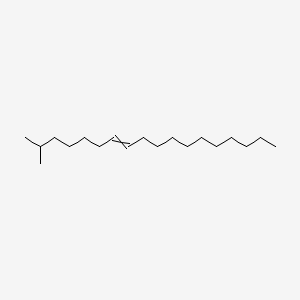
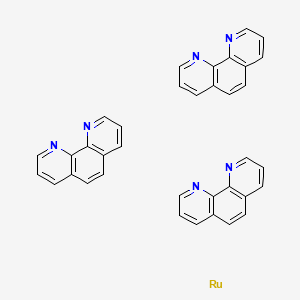
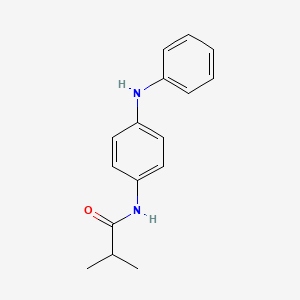
![2-methoxy-N-[2-(methylthio)phenyl]benzamide](/img/structure/B1217308.png)
![5-Phenyl-1,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B1217309.png)
![3-[[2-[1,3-benzodioxol-5-yl(ethyl)amino]-1-oxoethyl]amino]-5-chloro-1H-indole-2-carboxylic acid methyl ester](/img/structure/B1217310.png)
![2-amino-6-(2-furanylmethyl)-7-methyl-5-oxo-4-(3-pyridinyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B1217311.png)

